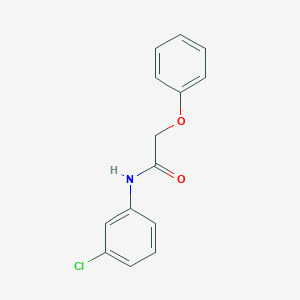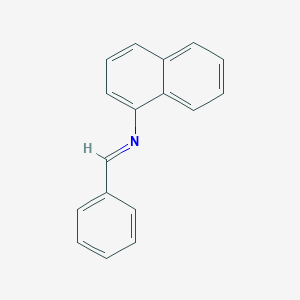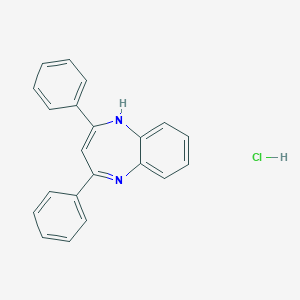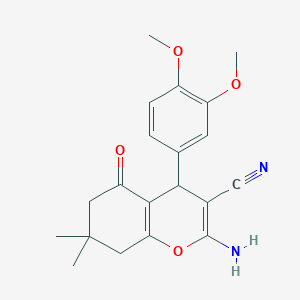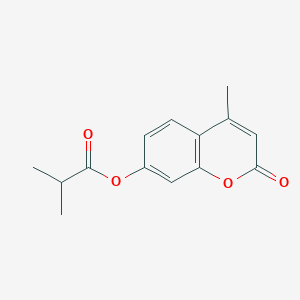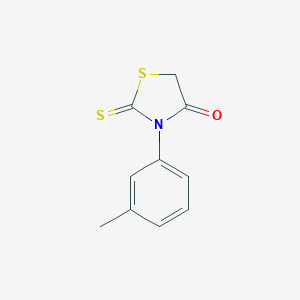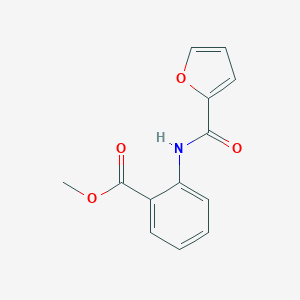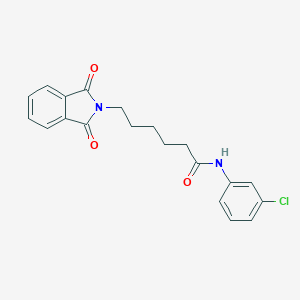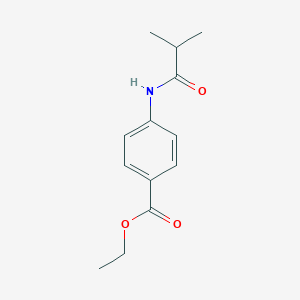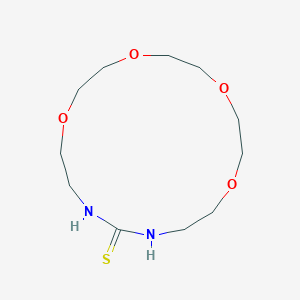
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used extensively in the study of the endocannabinoid system.
Mecanismo De Acción
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- acts as a potent agonist of the CB1 receptor, binding to the receptor and activating it in a manner similar to the endocannabinoid anandamide. This results in a cascade of signaling events that modulate various physiological processes, including pain perception, appetite, and mood.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- has been shown to have a range of biochemical and physiological effects in animal models. These include analgesic effects, appetite stimulation, and modulation of anxiety and depression-like behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- is its potency and selectivity for the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. However, its use in lab experiments is limited by its potential for abuse and the potential for adverse effects in animal models.
Direcciones Futuras
There are several potential future directions for research involving 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-. These include the development of novel synthetic cannabinoids with improved therapeutic profiles, the study of the effects of chronic cannabinoid exposure on brain function and behavior, and the investigation of the role of the endocannabinoid system in various disease states.
Métodos De Síntesis
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- involves the reaction of 3-chloro-1-phenyl-4-(phenylamino)-1H-pyrrole-2,5-dione with a suitable reagent, such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- is widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is particularly useful in the study of the CB1 receptor, which is the primary receptor for cannabinoids in the brain.
Propiedades
Número CAS |
6903-92-0 |
|---|---|
Nombre del producto |
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- |
Fórmula molecular |
C16H11ClN2O2 |
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
3-anilino-4-chloro-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)16(21)19(15(13)20)12-9-5-2-6-10-12/h1-10,18H |
Clave InChI |
IJYHJPUCQKQUMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



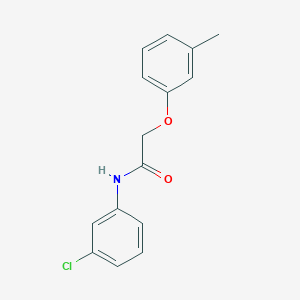
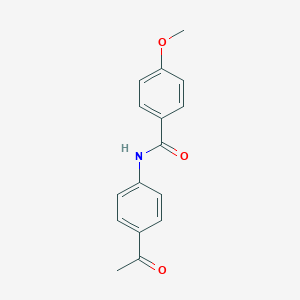
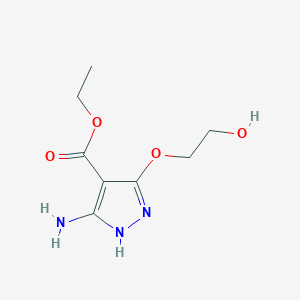
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
